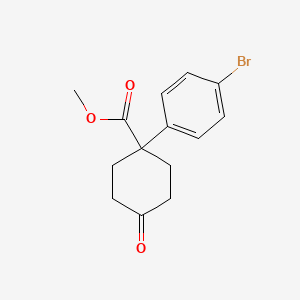

Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Übersicht

Beschreibung

Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate: is a chemical compound characterized by its bromophenyl group attached to a cyclohexanecarboxylate ring with a ketone functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-bromophenol and cyclohexanone as the primary starting materials.

Reaction Steps:

The bromophenol undergoes a Friedel-Crafts acylation reaction with cyclohexanone in the presence of an acid catalyst (e.g., aluminum chloride) to form the intermediate ketone.

The intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods:

Large-scale production involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid, to form carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ketone group to an alcohol.

Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines or alkoxides, and strong bases.

Major Products Formed:

Oxidation: 4-Bromophenyl-4-oxocyclohexanecarboxylic acid.

Reduction: 4-Bromophenyl-4-hydroxycyclohexanecarboxylate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate exhibits promising antibacterial properties. In a comparative analysis, it was found that certain derivatives of this compound demonstrated equal or superior antibacterial activity against strains such as Bacillus mycoides. The minimum inhibitory concentrations (MIC) were assessed, revealing that some derivatives could inhibit bacterial growth effectively, suggesting potential for development as antimicrobial agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| TACC 42 | 50 | Active |

| TACC 40 | >200 | Not Active |

| TACC 43 | >50 | Reduced Activity |

Anti-Allergic Properties

The compound has been explored as a precursor in the synthesis of anti-allergic drugs. Research indicates that derivatives synthesized from this compound exhibited significant effects on allergic conditions, including asthma and itching. These findings underscore its potential role in developing new therapeutic agents for allergic reactions.

Corrosion Inhibition

This compound has also been investigated for its efficacy as a corrosion inhibitor for mild steel in acidic environments. Studies demonstrated that compounds derived from this structure could significantly reduce corrosion rates, with one derivative achieving an inhibition efficiency of up to 96.90% in hydrochloric acid solutions.

Synthetic Routes

The synthesis of this compound typically involves several steps, including the use of brominated phenyl precursors and cyclohexane carboxylic acids. The reaction conditions can significantly influence yield and purity, making optimization crucial for practical applications.

Reaction Mechanisms

The compound is involved in various reaction mechanisms, including Michael additions and aldol condensations. These reactions are essential for creating complex molecules with desired biological activities, showcasing the compound's versatility in synthetic organic chemistry .

Case Study 1: Antibacterial Efficacy

In a study conducted on Trisubstituted Aryl Cyclohexanecarboxylates (TACCs), this compound derivatives were tested against multiple bacterial strains. The results highlighted the gradual degradation of antibacterial activity over time, suggesting that the compound's effectiveness may diminish under certain conditions but indicates a need for further investigation into its stability and formulation .

Case Study 2: Corrosion Resistance

Research focused on the application of this compound as a corrosion inhibitor revealed that its derivatives could form protective films on metal surfaces, significantly reducing corrosion rates in acidic media. This property is particularly valuable in industrial applications where metal integrity is critical.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets and pathways. The bromophenyl group can engage in hydrogen bonding and π-π interactions, while the ketone group can form Schiff bases with amine groups. These interactions can modulate biological processes and lead to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(4-bromophenyl)acetate: A related ester with a different structural framework.

Ethanone, 1-(4-bromophenyl): A simpler ketone without the cyclohexanecarboxylate ring.

Uniqueness: Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate stands out due to its cyclohexanecarboxylate ring, which provides additional stability and reactivity compared to simpler structures.

This compound's unique properties and versatile applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications continue to be explored, contributing to advancements in chemistry, biology, medicine, and industry.

Biologische Aktivität

Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate (CAS: 1384265-30-8) is a chemical compound characterized by its unique structure, which includes a cyclohexane core with a bromophenyl substituent and a carboxylate group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of drug development.

- Molecular Formula : C₁₄H₁₅BrO₃

- Molecular Weight : 311.18 g/mol

- Purity : Typically around 95% in commercial preparations

- IUPAC Name : Methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate

- SMILES Notation : COC(=O)C1(C2=CC=C(Br)C=C2)CCC(=O)CC1

Pharmacological Potential

Research indicates that compounds similar to this compound often exhibit significant pharmacological effects. The presence of bromine in the phenyl ring enhances lipophilicity, potentially improving the compound's ability to cross biological membranes, which is crucial for therapeutic efficacy .

Case Studies and Experimental Findings

A study exploring enantioselective organocatalytic reactions involving similar compounds highlighted their potential as intermediates in synthesizing biologically active molecules. The results indicated that modifying the substituents on the cyclohexane framework could enhance biological activity and selectivity .

Table 1: Summary of Biological Activities of Similar Compounds

Future Research Directions

Further investigations are necessary to elucidate the specific biological mechanisms and therapeutic applications of this compound. Areas for future research include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and pharmacodynamics.

- Structure-Activity Relationship (SAR) : Exploring how variations in the chemical structure affect biological activity.

- Mechanistic Studies : Understanding the molecular interactions at play, particularly regarding enzyme inhibition.

Eigenschaften

IUPAC Name |

methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO3/c1-18-13(17)14(8-6-12(16)7-9-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRSQQQEMTWZTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857197 | |

| Record name | Methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384265-30-8 | |

| Record name | Methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.